molecular formula C9H10BrN B13321660 7-bromo-5-methyl-2,3-dihydro-1H-indole

7-bromo-5-methyl-2,3-dihydro-1H-indole

Cat. No.: B13321660
M. Wt: 212.09 g/mol
InChI Key: BNADHFISOVTLKF-UHFFFAOYSA-N
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Description

7-bromo-5-methyl-2,3-dihydro-1H-indole is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . This compound, with its unique bromine and methyl substitutions, offers interesting properties for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-5-methyl-2,3-dihydro-1H-indole typically involves the bromination of 5-methyl-2,3-dihydro-1H-indole. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane . The reaction is usually carried out at room temperature to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

7-bromo-5-methyl-2,3-dihydro-1H-indole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding indole derivatives.

    Reduction Reactions: Reduction can lead to the removal of the bromine atom, forming 5-methyl-2,3-dihydro-1H-indole.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of 7-substituted-5-methyl-2,3-dihydro-1H-indole derivatives.

    Oxidation: Formation of 5-methylindole-2,3-dione.

    Reduction: Formation of 5-methyl-2,3-dihydro-1H-indole.

Mechanism of Action

The mechanism of action of 7-bromo-5-methyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. The bromine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    5-methyl-2,3-dihydro-1H-indole: Lacks the bromine substitution, leading to different reactivity and biological activity.

    7-chloro-5-methyl-2,3-dihydro-1H-indole: Similar structure but with chlorine instead of bromine, which can affect its chemical properties and applications.

    7-bromo-2,3-dihydro-1H-indole: Lacks the methyl group, resulting in different chemical behavior.

Uniqueness

7-bromo-5-methyl-2,3-dihydro-1H-indole is unique due to the presence of both bromine and methyl groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H10BrN

Molecular Weight

212.09 g/mol

IUPAC Name

7-bromo-5-methyl-2,3-dihydro-1H-indole

InChI

InChI=1S/C9H10BrN/c1-6-4-7-2-3-11-9(7)8(10)5-6/h4-5,11H,2-3H2,1H3

InChI Key

BNADHFISOVTLKF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)Br)NCC2

Origin of Product

United States

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